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Compound of Interest

Compound Name:
1H-1,2,3-Benzotriazole-5-

carbonitrile

Cat. No.: B1282557 Get Quote

An In-Depth Technical Guide to 1H-1,2,3-Benzotriazole-5-carbonitrile for Researchers and

Drug Development Professionals

Introduction
The benzotriazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized

for its versatile biological activities. As a fused bicyclic system, it serves as a valuable

framework for the design of novel therapeutic agents. This technical guide focuses on a

specific derivative, 1H-1,2,3-Benzotriazole-5-carbonitrile, providing a comprehensive

overview of its chemical properties, synthesis, and potential applications in drug discovery and

development. While specific experimental data for this particular nitrile-substituted analogue is

limited in publicly available literature, this guide extrapolates from well-documented research on

closely related benzotriazole derivatives to present its likely characteristics and therapeutic

potential.

Core Molecular and Physical Properties
1H-1,2,3-Benzotriazole-5-carbonitrile is a small molecule featuring a fused benzene and

triazole ring system, with a nitrile functional group at the 5-position. The nitrile group, a potent

pharmacophore, can act as a bioisostere for carbonyl groups, engaging in hydrogen bonding

and other polar interactions with biological targets.
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Property Value Source

Chemical Formula C₇H₄N₄

Molecular Weight 144.13 g/mol

IUPAC Name 2H-benzotriazole-5-carbonitrile

CAS Number 24611-70-9

Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile
The synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile is anticipated to follow the well-

established synthetic route for benzotriazoles, which involves the diazotization of an ortho-

phenylenediamine derivative. In this case, the logical precursor is 3,4-diaminobenzonitrile. The

reaction proceeds via the formation of a mono-diazonium salt from one of the amino groups,

which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring.

Experimental Protocol: Synthesis from 3,4-
diaminobenzonitrile
This protocol is adapted from the standard synthesis of benzotriazole derivatives.

Materials:

3,4-diaminobenzonitrile

Glacial Acetic Acid

Sodium Nitrite (NaNO₂)

Deionized Water

Ice Bath

Standard laboratory glassware and filtration apparatus

Procedure:
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Preparation of the Amine Solution: In a beaker, dissolve 3,4-diaminobenzonitrile in a mixture

of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

Cooling: Place the beaker in an ice bath and cool the solution to approximately 5 °C with

stirring.

Diazotization: Prepare a solution of sodium nitrite in cold water. Add the sodium nitrite

solution to the cooled amine solution in one portion while stirring.

Reaction: An exothermic reaction will occur, and the temperature will rise. The color of the

solution will typically change. Continue stirring and allow the reaction mixture to stand and

then cool.

Precipitation and Isolation: As the mixture cools, the product, 1H-1,2,3-Benzotriazole-5-
carbonitrile, will precipitate out of solution. Further chilling in an ice bath can maximize the

yield.

Purification: Collect the solid product by vacuum filtration and wash with cold water. The

crude product can be further purified by recrystallization from an appropriate solvent.
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Caption: Synthetic pathway for 1H-1,2,3-Benzotriazole-5-carbonitrile.
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Biological Activities and Potential Therapeutic
Applications
Benzotriazole and its derivatives are a wellspring of pharmacologically active compounds,

demonstrating a wide spectrum of biological effects. These include antimicrobial, antiviral, anti-

inflammatory, and anticancer properties.

Protein Kinase Inhibition
A significant area of research for benzotriazole derivatives is their activity as protein kinase

inhibitors. Notably, halogenated benzotriazoles have been identified as potent and selective

inhibitors of protein kinase CK2 (formerly casein kinase 2), a constitutively active

serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.

Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for

therapeutic intervention.

Tetrabromobenzotriazole (TBBt) is a well-known selective inhibitor of CK2, and its analogues

are continuously being explored to improve potency and drug-like properties. These inhibitors

typically function by competing with ATP for binding in the kinase's active site. The

benzotriazole scaffold fits snugly into the hydrophobic pocket of the ATP-binding site, and

substitutions on the benzene ring can further enhance binding affinity and selectivity.

Antiviral Activity
Derivatives of benzotriazole have shown promising activity against a range of RNA and DNA

viruses. A notable example is their efficacy against Coxsackievirus B5 (CVB5), a member of the

Picornaviridae family. Some benzotriazole compounds have exhibited potent and selective

inhibition of CVB5 with EC₅₀ values in the low micromolar range. The mechanism of action for

some of these antiviral benzotriazoles is thought to involve the early stages of viral infection,

potentially by interfering with the attachment of the virus to host cells.

Antimicrobial and Other Activities
The benzotriazole nucleus is also a key component in compounds with antibacterial and

antifungal properties. The mechanism often involves the disruption of microbial cell membranes

or the inhibition of essential enzymes. Additionally, various derivatives have been investigated

for their anti-inflammatory, analgesic, and antiprotozoal activities.
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Table of Biological Activities for Representative
Benzotriazole Derivatives
Since specific quantitative data for 1H-1,2,3-Benzotriazole-5-carbonitrile are not readily

available, the following table summarizes the activities of other benzotriazole derivatives to

illustrate the therapeutic potential of this compound class.

Compound
Class/Derivative

Biological Activity Target/Organism
Potency
(IC₅₀/EC₅₀/MIC)

Tetrabromobenzotriaz

ole (TBBt) Analogues

Protein Kinase CK2

Inhibition

Human Protein Kinase

CK2

IC₅₀ in the low

micromolar to

nanomolar range

N-Substituted

Benzotriazoles
Antiviral

Coxsackievirus B5

(CVB5)

EC₅₀ values ranging

from 6 to 18.5 µM

Triazolo[4,5-f]-

quinolinone carboxylic

acids

Antibacterial Escherichia coli
MIC values of 12.5 to

25 µg/mL

5,6-disubstituted

Benzotriazoles
Antifungal Candida albicans

MIC values ranging

from 1.6 to 25 µg/mL

Postulated Mechanism of Action: Protein Kinase
Inhibition
The inhibitory action of benzotriazole derivatives on protein kinases like CK2 is a key area of

interest in cancer drug development. The following diagram illustrates the general mechanism

by which these small molecules can disrupt the signaling cascade that promotes cell

proliferation.
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Caption: Mechanism of protein kinase CK2 inhibition by benzotriazoles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1282557?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
1H-1,2,3-Benzotriazole-5-carbonitrile represents a promising, yet underexplored, scaffold for

the development of novel therapeutic agents. Based on the extensive research into the broader

class of benzotriazoles, it is reasonable to hypothesize that this compound may exhibit

valuable biological activities, particularly as a protein kinase inhibitor or an antiviral agent. The

presence of the nitrile group offers a key point for interaction with biological targets and may

confer unique properties regarding potency, selectivity, and metabolic stability.

Future research should focus on the following areas:

Definitive Synthesis and Characterization: The development and publication of a detailed,

optimized synthetic protocol for 1H-1,2,3-Benzotriazole-5-carbonitrile.

In Vitro Biological Screening: Comprehensive screening of the compound against a panel of

cancer cell lines, viruses, and microbial strains to identify its primary biological activities.

Mechanism of Action Studies: If activity is confirmed, subsequent studies should aim to

elucidate the specific molecular targets and signaling pathways modulated by the compound.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to

understand the contribution of the nitrile group and to optimize the benzotriazole scaffold for

enhanced therapeutic potential.

This technical guide provides a foundational understanding of 1H-1,2,3-Benzotriazole-5-
carbonitrile for researchers in drug discovery. The insights drawn from related compounds

strongly suggest that this molecule is a worthy candidate for further investigation.

To cite this document: BenchChem. [Molecular weight and formula of 1H-1,2,3-
Benzotriazole-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282557#molecular-weight-and-formula-of-1h-1-2-3-
benzotriazole-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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